Product packaging for Didesmethyl sumatriptan(Cat. No.:CAS No. 88919-22-6)

Didesmethyl sumatriptan

Cat. No.: B021133
CAS No.: 88919-22-6
M. Wt: 267.35 g/mol
InChI Key: MURZXKIEJFJMPP-UHFFFAOYSA-N
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Description

Didesmethyl Sumatriptan (Chemical Name: 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide), also known as Sumatriptan EP Impurity E and N,N-Didesmethyl Sumatriptan, is a key biochemical reference standard for pharmaceutical and metabolic research. As a primary metabolite of the migraine therapeutic Sumatriptan, this compound is instrumental for studying drug metabolism and disposition. Main Applications & Research Value: Metabolite Reference Standard: Crucial for the identification and quantification of Sumatriptan metabolites in pharmacokinetic studies, aiding in the understanding of its metabolic fate. Enzyme Kinetics Research: Serves as a substrate in studies investigating the activity and specificity of metabolic enzymes, particularly Monoamine Oxidase A (MAO-A) and Cytochrome P450 (CYP) isoforms like CYP1A2 and CYP2D6, which are involved in its formation and further metabolism . Analytical Method Development: Used as a high-purity standard for developing and validating LC-MS and HPLC methods to ensure accurate analysis of Sumatriptan and its related compounds in biological matrices . Impurity Profiling: Essential for quality control in pharmaceutical manufacturing, where it is used to monitor and control levels of this potential impurity in Sumatriptan drug substances and products, in compliance with pharmacopeial standards . Mechanism of Action: In metabolic pathways, this compound is formed from Sumatriptan via successive N-demethylation. Research indicates it is a significantly better substrate for Monoamine Oxidase A (MAO-A) compared to the parent drug, leading to rapid oxidative deamination to its corresponding indole acetic acid derivative . This makes it a critical compound for understanding the metabolic clearance and potential interactions of triptan medications. Disclaimer: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound responsibly and in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N3O2S B021133 Didesmethyl sumatriptan CAS No. 88919-22-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(2-aminoethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-14-18(16,17)8-9-2-3-12-11(6-9)10(4-5-13)7-15-12/h2-3,6-7,14-15H,4-5,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURZXKIEJFJMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90237424
Record name Didesmethyl sumatriptan
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Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88919-22-6
Record name 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide
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Record name Didesmethyl sumatriptan
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Record name Didesmethyl sumatriptan
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Record name 1H-Indole-5-methanesulfonamide, 3-(2-aminoethyl)-N-methyl
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Record name DIDESMETHYL SUMATRIPTAN
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Biotransformation Pathways and Enzymatic Mechanisms of Didesmethyl Sumatriptan Formation

Initial Metabolism of Sumatriptan (B127528) to N-Desmethyl Sumatriptan

The initial step in the demethylation pathway of sumatriptan is its conversion to N-Desmethyl Sumatriptan. nih.govnih.gov This process involves the removal of one of the two methyl groups from the dimethylaminoethyl side chain of the sumatriptan molecule. nih.govyoutube.com

The N-demethylation of sumatriptan is catalyzed by several isoforms of the cytochrome P450 enzyme system. nih.govnih.gov In vitro studies using human recombinant enzymes have demonstrated that CYP1A2, CYP2C19, and CYP2D6 are all capable of metabolizing sumatriptan to its N-desmethyl derivative. nih.govnih.govmdpi.com Although sumatriptan showed only slight but significant degradation by these enzymes, the formation of N-Desmethyl Sumatriptan was consistently detected in incubations with each of these three CYP isoforms. nih.gov In incubations with CYP1A2 and CYP2D6, trace amounts of the N,N-didesmethyl derivative were also found, indicating a sequential demethylation process. nih.gov

Table 1: Cytochrome P450 Isoenzymes Involved in the Initial N-demethylation of Sumatriptan

Enzyme Action on Sumatriptan Metabolite Formed
CYP1A2 N-demethylation N-Desmethyl Sumatriptan
CYP2C19 N-demethylation N-Desmethyl Sumatriptan
CYP2D6 N-demethylation N-Desmethyl Sumatriptan

Data derived from in vitro studies with recombinant human CYP enzymes. nih.govnih.govmdpi.com

Formation of Didesmethyl Sumatriptan from N-Desmethyl Sumatriptan

Following the initial demethylation, N-Desmethyl Sumatriptan can undergo a second demethylation step to form this compound (also referred to as N,N-didesmethyl sumatriptan). nih.govnih.gov This reaction involves the removal of the remaining methyl group from the nitrogen atom on the side chain.

The further demethylation of N-Desmethyl Sumatriptan to this compound is also mediated by cytochrome P450 enzymes. nih.govnih.gov Specifically, research has shown that CYP1A2 and CYP2D6 are the key enzymes responsible for this second metabolic conversion. nih.govnih.govmdpi.com When N-Desmethyl Sumatriptan was incubated with a panel of selected CYP enzymes, degradation was observed only with CYP1A2 and CYP2D6, with the corresponding formation of the this compound metabolite in each case. nih.gov Notably, CYP2C19, which is involved in the first demethylation step, does not appear to contribute to the formation of the didesmethyl metabolite. nih.gov

Table 2: Metabolism of N-Desmethyl Sumatriptan by CYP Isoenzymes

Enzyme Degradation of N-Desmethyl Sumatriptan Formation of this compound
CYP1A2 Yes Yes
CYP2D6 Yes Yes
CYP2C19 Not Detectable Not Detectable

Based on findings from incubations of N-Desmethyl Sumatriptan with recombinant human CYP enzymes. nih.gov

Alternative and Complementary Metabolic Routes

Alongside the CYP-mediated demethylation pathway, the metabolism of sumatriptan and its derivatives is significantly influenced by monoamine oxidase A (MAO-A). nih.govwikipedia.orgnih.gov

Monoamine oxidase A is a key enzyme in the oxidative deamination of sumatriptan and its demethylated metabolites. nih.govnih.govresearchgate.net This pathway is distinct from the CYP-mediated demethylation. While sumatriptan itself is considered a poor substrate for MAO-A, its demethylated derivatives, N-Desmethyl Sumatriptan and this compound, are more readily metabolized by this enzyme. nih.govnih.gov Studies have shown that after one hour of incubation with MAO-A, approximately 50% of N-Desmethyl Sumatriptan and 85% of this compound were degraded, compared to only about 25% of the parent drug, sumatriptan. nih.gov In contrast, MAO-B does not appear to play a role in the metabolism of sumatriptan or its desmethyl derivatives. nih.govnih.gov

MAO-A metabolizes sumatriptan and its demethylated forms, including this compound, into their corresponding aldehyde derivatives. nih.govnih.gov This process of oxidative deamination is a crucial step that precedes the formation of the main inactive metabolite, indole (B1671886) acetic acid, which is then excreted. nih.govwikipedia.orgdrugbank.com The N,N-didemethylated derivative is a particularly good substrate for MAO-A, showing a significantly higher rate of conversion to its aldehyde metabolite compared to sumatriptan itself. nih.govnih.gov

Table 3: Comparative Degradation by Monoamine Oxidase A (MAO-A)

Compound Degradation after 1-hour Incubation with MAO-A
Sumatriptan ~25%
N-Desmethyl Sumatriptan ~50%
This compound ~85%

Data reflects the percentage of each compound degraded after incubation with recombinant MAO-A. nih.gov

Table 4: List of Compounds

Compound Name
This compound (N,N-didesmethyl sumatriptan)
Sumatriptan
N-Desmethyl Sumatriptan
Aldehyde Metabolites

Role of Monoamine Oxidase A (MAO-A) in the Metabolism of Sumatriptan and its Demethylated Derivatives

Differential Substrate Affinity of Sumatriptan and its Desmethyl Metabolites for MAO-A

The primary enzyme responsible for the metabolism of sumatriptan and its derivatives is Monoamine Oxidase A (MAO-A). nih.govnih.govresearchgate.netwashington.edu However, research indicates a significant difference in the affinity of MAO-A for sumatriptan compared to its demethylated metabolites, N-desmethyl sumatriptan and N,N-didesmethyl sumatriptan. nih.govnih.gov

Studies using recombinant human MAO-A have demonstrated that sumatriptan itself is a relatively poor substrate for the enzyme. nih.govnih.gov In contrast, its N-demethylated and N,N-didemethylated derivatives are more readily metabolized by MAO-A. nih.govnih.govresearchgate.net This suggests that the demethylation of sumatriptan by Cytochrome P450 (CYP) enzymes may precede oxidative deamination by MAO-A. researchgate.net

Incubation experiments with recombinant MAO-A reveal a clear hierarchy in substrate preference. After a one-hour incubation period, approximately 85% of N,N-didesmethyl sumatriptan was degraded, compared to 50% of N-desmethyl sumatriptan and only 25% of the parent compound, sumatriptan. nih.gov This highlights the enhanced affinity of MAO-A for the less sterically hindered primary and secondary amines of the metabolites compared to the tertiary amine of sumatriptan. nih.govresearchgate.net Conversely, Monoamine Oxidase B (MAO-B) has been shown to be incapable of converting sumatriptan or its desmethyl derivatives. nih.gov

Table 1: Degradation of Sumatriptan and its Desmethyl Metabolites by Recombinant Human MAO-A
CompoundDegradation after 15 minDegradation after 60 min
Sumatriptan~10%~25%
N-desmethyl sumatriptan~20%~50%
N,N-didesmethyl sumatriptan~30%~85%
Data derived from in vitro studies with recombinant human MAO-A. nih.gov

Potential Involvement of Other Enzymes (e.g., Flavin-containing Monooxygenases for N-oxide formation)

While MAO-A is the primary metabolic enzyme, other enzymatic pathways contribute to the biotransformation of sumatriptan. nih.govwikipedia.org The formation of sumatriptan N-oxide, a metabolite sporadically detected in human plasma, is thought to be primarily mediated by Flavin-containing Monooxygenases (FMOs). nih.gov FMOs are a family of enzymes that catalyze the oxidation of compounds containing soft nucleophilic groups, such as nitrogen and sulfur. washington.eduresearchgate.net

In addition to FMOs, certain Cytochrome P450 enzymes have been shown to catalyze the N-oxidation of sumatriptan. nih.gov In vitro studies have detected small quantities of sumatriptan N-oxide following incubation with recombinant CYP1A2 and CYP2D6. nih.gov

The formation of this compound itself is a result of sequential demethylation reactions catalyzed by CYP enzymes. nih.govnih.gov Studies have shown that CYP1A2, CYP2C19, and CYP2D6 can convert sumatriptan into N-desmethyl sumatriptan. nih.govnih.govresearchgate.net Subsequently, CYP1A2 and CYP2D6 are responsible for the further demethylation of N-desmethyl sumatriptan to yield N,N-didesmethyl sumatriptan. nih.govnih.gov

Metabolic Stability Studies of this compound in In Vitro Systems

The metabolic fate of this compound has been investigated using several in vitro models to understand its stability and clearance pathways.

Evaluation using Recombinant Human Enzymes

Experiments utilizing recombinant human enzymes have been crucial in elucidating the specific enzymes involved in the metabolism of this compound. nih.govnih.gov These studies confirm that N,N-didesmethyl sumatriptan is a significant substrate for recombinant MAO-A, which metabolizes it to its corresponding aldehyde. nih.govnih.gov As noted previously, the degradation is substantial, with approximately 85% of the compound being converted after a 60-minute incubation. nih.gov In contrast, recombinant MAO-B does not metabolize this compound. nih.gov

The pathway to its formation involves specific CYP enzymes. N-desmethyl sumatriptan is converted to N,N-didesmethyl sumatriptan by recombinant CYP1A2 and CYP2D6. nih.govnih.gov

Table 2: Formation of N,N-didesmethyl sumatriptan from N-desmethyl sumatriptan by Recombinant Human CYP Enzymes
EnzymeConversion to N,N-didesmethyl sumatriptan
CYP1A2Yes
CYP2C9Not Detected
CYP2C19Not Detected
CYP2D6Yes
CYP3A4Not Detected
Based on findings from incubation studies with recombinant CYP enzymes. nih.govnih.gov

Assessment in Human Liver Microsomes

Human liver microsomes, which contain a wide array of drug-metabolizing enzymes including MAO-A and various CYPs, are a standard in vitro tool for assessing hepatic metabolism. researchgate.netjst.go.jp Studies with human liver preparations have confirmed that MAO-A is the principal enzyme involved in the oxidative deamination of the sumatriptan molecule's side chain. nih.govjst.go.jp The use of these microsomes allows for the evaluation of intrinsic metabolic clearance. researchgate.netjst.go.jp While specific stability data for this compound in human liver microsomes is not detailed in the provided sources, the established high affinity of MAO-A for this metabolite suggests it would be readily metabolized in this system. nih.govresearchgate.net

Pharmacokinetic Profile and Disposition of Didesmethyl Sumatriptan

Systemic Exposure and Bioavailability Considerations

The systemic exposure to sumatriptan (B127528), and consequently its metabolites, is highly dependent on the route of administration. Oral administration of sumatriptan results in low bioavailability, approximately 14-15%, due to significant first-pass metabolism in the gut and liver. drugs.comnih.govnih.gov This extensive metabolism is the primary pathway for the formation of didesmethyl sumatriptan. In contrast, subcutaneous injection of sumatriptan leads to a high bioavailability of about 96%. nih.gov

Recent studies using recombinant human enzymes have elucidated the metabolic pathway leading to this compound. Cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2C19, and CYP2D6, are involved in the conversion of sumatriptan to N-desmethyl sumatriptan. This intermediate is then further demethylated to N,N-didesmethyl sumatriptan by CYP1A2 and CYP2D6. nih.govnih.gov

Distribution Characteristics, including Binding to Tissues

Sumatriptan exhibits low plasma protein binding, in the range of 14-21%. nih.govgeneesmiddeleninformatiebank.nl This suggests that a significant portion of the drug, and likely its metabolites, is free to distribute into tissues. The apparent volume of distribution for sumatriptan is large, around 170 liters, indicating extensive tissue distribution. nih.govgeneesmiddeleninformatiebank.nl

An important characteristic of sumatriptan is its ability to bind to melanin-containing tissues, such as the eye. fda.gov Studies in rats have shown that after a single dose of radiolabeled sumatriptan, the radioactivity has a long elimination half-life from the eye, suggesting accumulation. fda.gov This binding is a consideration for the long-term distribution of both the parent drug and its metabolites like this compound.

Elimination Pathways and Excretion Routes (Renal and Biliary)

Sumatriptan is primarily eliminated through metabolism, with about 80% of its clearance occurring via this route. geneesmiddeleninformatiebank.nluoa.gr The main metabolic pathway involves monoamine oxidase A (MAO-A), which converts sumatriptan to an inactive indole (B1671886) acetic acid analogue. geneesmiddeleninformatiebank.nltmda.go.tz This major metabolite is then excreted in the urine as the free acid and its glucuronide conjugate. nih.govtmda.go.tz

While the indole acetic acid pathway is dominant, the formation of this compound represents an alternative metabolic route. nih.gov Both sumatriptan and its metabolites are excreted through renal and fecal routes. Approximately 60% of a sumatriptan dose is excreted in the urine and 40% in the feces. wikipedia.org Renal clearance of the parent drug involves active tubular secretion. researchgate.net The kidneys are the primary organs for excreting water-soluble substances, and the biliary system contributes to the excretion of drugs that are not reabsorbed from the gastrointestinal tract. merckmanuals.com

Population Pharmacokinetic Modeling of Sumatriptan and its Metabolites

Population pharmacokinetic (PK) models have been developed to describe the complex absorption and disposition of sumatriptan. koreamed.orgkoreamed.orgresearchgate.net These models are crucial for understanding the variability in drug response among individuals. A one-compartment model with first-order elimination and a transit compartment model for absorption has been successful in describing the multiple peaks often observed in the plasma concentration profiles of oral sumatriptan. koreamed.orgresearchgate.net

These models have been instrumental in identifying covariates that influence sumatriptan's pharmacokinetics. koreamed.orgresearchgate.net For instance, creatinine (B1669602) clearance has been shown to significantly affect the absorption fraction of the drug. koreamed.orgresearchgate.net

Impact of Covariates (e.g., Sex Differences in Clearance) on Metabolite Kinetics

Sex has been identified as a significant covariate affecting the pharmacokinetics of sumatriptan. Studies in healthy Korean subjects have shown that the clearance of oral sumatriptan is significantly higher in males than in females. nih.govnih.gov This results in higher maximum concentrations (Cmax) and area under the curve (AUC) in females. nih.gov While body weight differences contribute to this, sex remains a significant factor even after adjusting for weight. nih.gov

A meta-analysis of triptan studies also found that women generally have higher drug exposure, with a lower area under the curve and peak drug concentration in men. researchgate.net These sex-related differences in the clearance of the parent drug would consequently impact the formation and kinetics of its metabolites, including this compound.

Physiologically-Based Pharmacokinetic (PBPK) Modeling for this compound Disposition

Physiologically-based pharmacokinetic (PBPK) modeling is an advanced approach used to predict drug disposition and is increasingly utilized in drug development and for regulatory submissions. nih.govresearchgate.net While specific PBPK models for this compound are not yet widely published, the framework for their development exists.

A PBPK model for this compound would integrate data on its formation via CYP enzymes, its distribution characteristics, and its elimination pathways. nih.govnih.gov Such a model could predict its concentration in various tissues and populations, and explore the impact of genetic polymorphisms in metabolizing enzymes and drug-drug interactions. Given the recent detailed characterization of the metabolic pathways leading to this compound, the development of a dedicated PBPK model is a logical next step to further refine our understanding of its disposition. nih.gov

Pharmacological and Biochemical Activities of Didesmethyl Sumatriptan

Inhibition of Neuropeptide Release (e.g., Calcitonin Gene-Related Peptide)

No studies have been identified that investigate the effect of Didesmethyl sumatriptan (B127528) on the release of Calcitonin Gene-Related Peptide (CGRP) or other neuropeptides. The inhibition of CGRP release from trigeminal nerve endings is a key mechanism of action for the parent drug, sumatriptan, contributing to its efficacy in treating migraine. researchgate.netnih.govnih.govnih.gov This effect is mediated by sumatriptan's agonist activity at presynaptic 5-HT1B/1D receptors on sensory nerves. nih.govresearchgate.net The capacity of Didesmethyl sumatriptan to replicate this action is currently unknown.

Analytical Methodologies for Didesmethyl Sumatriptan Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatographic methods are central to the analysis of Didesmethyl sumatriptan (B127528), providing the necessary separation from the parent drug and other metabolites.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) Detection

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for the analysis of Didesmethyl sumatriptan. nih.govnih.govresearchgate.net This technique allows for the separation of sumatriptan and its metabolites, including N-desmethyl sumatriptan and N,N-didesmethyl sumatriptan. nih.govnih.gov The identity of these metabolites can be confirmed using HPLC with high-resolution MS. nih.gov

In a specific application, HPLC-MS analysis was used to study the metabolism of sumatriptan. The system utilized an Accucore aQ column with a phenyl security guard cartridge. nih.gov The mass spectrometer was operated in the positive electrospray ionization (ESI) single ion monitoring (SIM) mode to detect the analytes as proton adducts. nih.gov To prevent contamination of the detector, a divert valve was employed to direct the HPLC column effluent to the MS detector only during a specific time window. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) with MS/MS Analysis

Ultra-Performance Liquid Chromatography (UPLC) combined with tandem mass spectrometry (MS/MS) offers enhanced sensitivity and resolution for the determination of sumatriptan and its metabolites in various matrices. derpharmachemica.com UPLC systems, such as the Waters Acquity TQD LC/MS/MS System, equipped with a C18 Acquity UPLC BEH column, have been successfully used to separate metabolites. mdpi.comnih.gov The data acquisition and processing are managed by specialized software like MassLynx. mdpi.com The mass spectrometer is typically operated in the positive ESI mode. mdpi.com

Application of Isocratic and Gradient Elution Methods

Both isocratic and gradient elution methods are utilized in the chromatographic analysis of this compound and related compounds. nih.gov

Isocratic Elution: In this method, the mobile phase composition remains constant throughout the analysis. phenomenex.com For the analysis of sumatriptan, N-desmethyl sumatriptan, and N,N-didesmethyl sumatriptan, an isocratic method with a mobile phase of acetonitrile (B52724)/water/formic acid (10/90/0.1, v/v/v) at a flow rate of 0.2 ml/min has been employed. nih.govresearchgate.net Another isocratic method used a mobile phase of acetonitrile/water/formic acid (5/95/0.1, v/v/v) for the analysis of these compounds after derivatization experiments. nih.gov

Gradient Elution: Gradient elution involves changing the mobile phase composition during the run, which is often necessary for separating complex mixtures. phenomenex.com A typical gradient system for sumatriptan analysis might use two solvents: Solvent A (e.g., acetonitrile/water/formic acid, 10/90/0.1, v/v/v) and Solvent B (e.g., acetonitrile/water/formic acid, 90/10/0.1, v/v/v). nih.gov The gradient program can be tailored to achieve optimal separation of all components, including the parent drug and its impurities. jocpr.com

Elution MethodMobile Phase CompositionApplicationReference
IsocraticAcetonitrile/water/formic acid (10/90/0.1, v/v/v)Analysis of Sumatriptan and its desmethyl metabolites nih.govresearchgate.net
IsocraticAcetonitrile/water/formic acid (5/95/0.1, v/v/v)Analysis after derivatization with D-cysteine nih.gov
GradientSolvent A: Acetonitrile/water/formic acid (10/90/0.1, v/v/v)Solvent B: Acetonitrile/water/formic acid (90/10/0.1, v/v/v)Analysis of sumatriptan and a reference compound nih.gov
GradientSolvent A: 0.05M potassium dihydrogen phosphate (B84403) (pH 3.0)Solvent B: Water/Methanol/Acetonitrile (200:150:650, v/v)Impurity profiling of Sumatriptan succinate jocpr.com

Spectroscopic Characterization (e.g., NMR Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural elucidation of this compound. nih.gov Certificates of analysis for this compound confirm its structure using NMR and MS data. lgcstandards.com The molecular formula for this compound is C12H17N3O2S, with a molecular weight of 267.35. lgcstandards.com

Sample Preparation and Extraction Procedures from Biological Matrices

The analysis of this compound in biological samples, such as plasma or urine, requires effective sample preparation to remove interfering substances. nih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

For instance, in the study of sumatriptan metabolism, the enzymatic reaction in incubation mixtures was terminated by adding acetonitrile, followed by centrifugation. The supernatant was then directly analyzed by HPLC without further cleanup. nih.gov In another procedure, after incubation with microorganisms, the broth was filtered, and acetonitrile was added to the filtrate. The mixture was then shaken and centrifuged, and the supernatant was further diluted with water before analysis. mdpi.com

Validation of Analytical Methods for Robustness and Sensitivity

Validation is a critical step to ensure that the analytical methods used for quantifying this compound are reliable, accurate, and sensitive. rjptonline.orgjapsonline.com According to International Council for Harmonisation (ICH) guidelines, analytical methods should be validated for parameters such as specificity, precision, linearity, accuracy, and robustness. jocpr.comjapsonline.com

Method validation for sumatriptan and its impurities often involves demonstrating linearity over a specific concentration range and determining the limit of detection (LOD) and limit of quantification (LOQ). japsonline.com Stability-indicating methods are also developed through forced degradation studies to ensure the method can separate the analyte from its degradation products. japsonline.com

Quantification Strategies (e.g., Area Normalization Method)

The accurate quantification of this compound, a metabolite of sumatriptan, is critical in metabolic studies and for impurity profiling in the parent drug substance. nih.govresearchgate.net Various analytical strategies, primarily based on chromatographic techniques, are employed to determine the concentration of this compound in different matrices. These strategies range from relative quantification methods like area normalization to more absolute methods involving reference standards.

A primary strategy for the quantification of impurities or related substances in a sample is the Area Normalization Method . torontech.comyoutube.com This technique is based on the principle that the sum of the areas of all peaks in a chromatogram is equal to 100%. youtube.com The percentage of an individual component, such as this compound, is calculated by dividing its peak area by the total area of all peaks. torontech.com

Formula for Area Normalization:

Generated code

This method assumes that all compounds in the sample have a similar detector response. chromforum.org It is a straightforward approach that can provide an estimation of purity and the relative amount of metabolites without the need for an authentic reference standard for each component. youtube.comyoutube.com However, the accuracy of this method is contingent on the response factor of the metabolite being close to that of the parent compound. chromforum.orgyoutube.com If the ionization efficiency or absorbance characteristics differ significantly, this can lead to inaccurate quantification. psu.edu

A more robust and widely accepted strategy for the precise quantification of metabolites like this compound involves the use of validated analytical methods with reference standards. chromforum.orgacs.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. nih.govnih.gov

In this approach, a calibration curve is constructed by plotting the known concentrations of a this compound reference standard against the measured response (peak area). nih.govmoca.net.ua The concentration of the metabolite in an unknown sample is then determined by interpolating its response on this curve. To enhance accuracy and precision, an internal standard (IS) is often used to compensate for variability during sample preparation and analysis. nih.govresearchgate.net

Research studies on sumatriptan metabolism have utilized such quantitative approaches. For instance, in one study, the formation of N,N-didesmethyl sumatriptan was quantified using an appropriate reference compound. nih.gov The study incubated N-desmethyl sumatriptan with specific CYP enzymes and measured the amount of N,N-didesmethyl sumatriptan formed. nih.gov Another study investigating the metabolism of sumatriptan by monoamine oxidase A (MAO A) quantified the degradation of this compound over time, finding that its amount was significantly reduced after incubation. nih.gov

The development of these quantitative methods requires rigorous validation according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). asianpubs.orgderpharmachemica.com Validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). asianpubs.orgpensoft.net

Below are tables detailing typical chromatographic conditions and validation parameters that would be applicable for the quantification of this compound, based on methods developed for sumatriptan and its related substances.

Table 1: Example of LC-MS/MS Method Parameters for Quantification

Parameter Condition
Chromatographic System Ultra-Performance Liquid Chromatography (UPLC)
Column Acquity CSH C18 (100 mm × 2.1 mm, 1.7 µm) asianpubs.orgresearchgate.net
Mobile Phase Acetonitrile and 0.2% Formic Acid in Water (Gradient Elution) nih.gov
Flow Rate 0.5 mL/min asianpubs.orgresearchgate.net
Detector Triple Quadrupole Mass Spectrometer nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) pensoft.net

| Monitoring | Multiple Reaction Monitoring (MRM) nih.govresearchgate.net |

Table 2: Illustrative Method Validation Findings

Validation Parameter Result
Linearity Range 0.5–50.0 ng/mL nih.gov
Correlation Coefficient (r²) > 0.99 nih.gov
Accuracy (% Recovery) 93.5% to 105.6% asianpubs.org
Precision (% RSD) < 9.51% nih.gov
Limit of Quantification (LOQ) 0.5 ng/mL nih.gov

| Limit of Detection (LOD) | 11 ng/mL (based on a similar compound study) researchgate.net |

These tables showcase the detailed and controlled nature of validated quantification methods, which are essential for generating reliable data in research and quality control settings. While area normalization can be a useful screening tool, methods employing reference standards and full validation are the gold standard for accurate quantification of this compound.

Toxicological Considerations and Safety Assessment of Didesmethyl Sumatriptan

In Vitro Toxicity Studies in Cellular Systems (e.g., Hepatocytes)

Direct in vitro toxicity studies focusing solely on didesmethyl sumatriptan (B127528) are not extensively documented in publicly available research. However, the hepatotoxicity of the parent compound, sumatriptan, has been investigated, and these findings may serve as a model for understanding the potential effects of its metabolites. Research suggests that metabolites of sumatriptan could be more toxic than the parent drug. researchgate.netresearchgate.net One study involving the biotransformation of sumatriptan by various bacteria found that the resulting metabolites had higher calculated median lethal dose values. researchgate.netresearchgate.net

Studies on freshly isolated rat hepatocytes have shown that sumatriptan-induced liver toxicity is dose-dependent. nih.govresearchgate.net The major route of elimination for sumatriptan is through metabolism in the liver, where it undergoes significant first-pass effects. nih.gov

Mechanisms of Induced Cellular Damage (e.g., Oxidative Stress, Mitochondrial Injury, Lysosomal Damage)

The cellular damage induced by sumatriptan in hepatocytes involves multiple interconnected mechanisms, providing a framework for the potential toxicity of its metabolite, didesmethyl sumatriptan.

Oxidative Stress : Sumatriptan has been shown to cause significant generation of reactive oxygen species (ROS), leading to lipid peroxidation and oxidative stress within hepatocytes. nih.govresearchgate.net This is a key mechanism of its toxicity. nih.gov Other sumatriptan metabolites, such as indole-3-acetic acid derivatives, have also been shown to exhibit toxic effects by promoting lipid peroxidation. researchgate.net

Mitochondrial Injury : Exposure of hepatocytes to sumatriptan leads to mitochondrial damage. nih.govresearchgate.net This injury is characterized by a drop in the mitochondrial membrane potential (MMP). nih.gov Mitochondrial dysfunction can be initiated by ROS formation, which in turn can open the mitochondrial permeability transition (MPT) pore, leading to the release of substances like cytochrome C into the cytosol and accelerating apoptosis. nih.gov

Lysosomal Damage : As a compound with basic amine groups, sumatriptan can become trapped within lysosomes. nih.gov This accumulation can lead to lysosomal membrane instability and the release of lytic enzymes into the cell's cytoplasm, causing further cellular damage. nih.gov This lysosomal injury appears to be induced not only by the direct accumulation of the drug but also as a consequence of ROS formation. nih.gov

Role of Glutathione (B108866) Depletion in Toxicity

A crucial factor in sumatriptan-induced hepatotoxicity is the depletion of cellular glutathione (GSH). nih.govresearchgate.net Studies have demonstrated that sumatriptan significantly reduces GSH content in hepatocytes. nih.govresearchgate.net This depletion is critical because GSH is a key component of the cell's antioxidant defense system. The reduction in GSH levels exacerbates mitochondrial and lysosomal damage, suggesting that glutathione plays a vital protective role against sumatriptan's harmful effects. nih.gov The prooxidant activity of sumatriptan metabolites further underscores the importance of the cellular antioxidant state. researchgate.net

Protective Effects of Antioxidants and Other Agents

The mechanisms of sumatriptan-induced toxicity point to the potential for protective interventions. In in vitro models using hepatocytes, various agents have been shown to mitigate the cellular damage caused by sumatriptan.

Antioxidants : Antioxidants such as N-acetyl cysteine (NAC), taurine, quercetin, Vitamin E, and butylated hydroxytoluene (BHT) have been shown to significantly reduce hepatocyte lysis caused by sumatriptan. nih.gov NAC and taurine, in particular, were effective in protecting hepatocytes from sumatriptan-induced damage by countering ROS generation, lipid peroxidation, and mitochondrial and lysosomal injury. nih.govresearchgate.net

Mitochondrial Support Agents : Agents that support mitochondrial function, such as ATP generators (L-glutamine, fructose) and mitochondrial permeability transition (MPT) pore sealants (L-carnitine, trifluoperazine), have demonstrated protective effects against sumatriptan-induced cell lysis. nih.gov

Other Agents : Inhibitors of cytochrome P450 enzymes and lysosomal stabilizers like chloroquine (B1663885) have also been shown to prevent sumatriptan-induced hepatocyte damage. nih.gov

The table below summarizes the protective effects of various agents against sumatriptan-induced toxicity in isolated rat hepatocytes, which may serve as a model for potential interventions against metabolite toxicity.

Agent CategorySpecific AgentObserved Protective EffectReference
Antioxidants / ROS ScavengersN-acetyl cysteine (NAC)Reduced cell lysis, ROS generation, and mitochondrial/lysosomal damage. nih.gov
Antioxidants / ROS ScavengersTaurineReduced cell lysis, ROS generation, and mitochondrial/lysosomal damage. nih.gov
Antioxidants / ROS ScavengersQuercetin, Vitamin E, BHTSignificantly reduced hepatocyte lysis. nih.gov
Mitochondrial ATP GeneratorsL-Glutamine, FructosePrevented sumatriptan-induced hepatocyte lysis. nih.gov
MPT Pore SealantsL-Carnitine, Trifluoperazine (TFP)Prevented sumatriptan-induced hepatocyte lysis. nih.gov
Lysosomal StabilizersChloroquine, MethylaminePrevented sumatriptan-induced hepatocyte lysis. nih.gov
CYP450 InhibitorsSKF-525A, CimetidinePrevented sumatriptan-induced hepatocyte lysis. nih.gov

In Vivo Toxicity Studies in Animal Models

Potential for Renal Dysfunction

Studies in rats have indicated that sumatriptan administration can pose risks to renal function. cdnsciencepub.comnih.gov In a model of renal ischemia/reperfusion injury, sumatriptan treatment at doses of 10 and 20 mg/kg was found to intensify kidney damage. cdnsciencepub.comnih.gov This was evidenced by significant increases in serum levels of creatinine (B1669602) (Cr) and blood urea (B33335) nitrogen (BUN), both of which are key markers of renal dysfunction. cdnsciencepub.comnih.gov

The table below presents key findings from an in vivo study on sumatriptan's effect on renal function in rats.

ParameterObservation with Sumatriptan (10 & 20 mg/kg)ImplicationReference
Serum Creatinine (Cr)Significantly increasedIndicates renal dysfunction cdnsciencepub.comnih.gov
Blood Urea Nitrogen (BUN)Significantly increasedIndicates renal dysfunction cdnsciencepub.comnih.gov
Malondialdehyde (MDA)Elevated serum levelsIndicates oxidative stress cdnsciencepub.comnih.gov
Superoxide Dismutase (SOD)Depleted tissue levelsIndicates compromised antioxidant defense cdnsciencepub.comnih.gov

Implications for Overall Sumatriptan Safety Profile

The metabolism of sumatriptan into N-desmethyl and subsequently N,N-didesmethyl sumatriptan is a key pathway. nih.gov The finding that these metabolites may be more toxic than the parent compound itself is significant. researchgate.netresearchgate.net The toxic mechanisms identified for sumatriptan—hepatotoxicity and potential renal dysfunction driven by oxidative stress—could plausibly be mediated or exacerbated by its metabolites. nih.govcdnsciencepub.com Therefore, the formation of this compound is a relevant factor in the complete safety assessment of sumatriptan, particularly in the context of long-term use or in individuals with compromised metabolic or renal function. droracle.aihres.ca Further research is needed to specifically delineate the toxicological profile of this compound to fully understand its contribution to the safety profile of its parent drug. nih.gov

Toxicokinetic Data Considerations

The toxicokinetic profile of a compound is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) within an organism. For this compound, a metabolite of the widely used anti-migraine drug sumatriptan, a complete toxicokinetic profile is not extensively documented in publicly available literature. However, significant insights into its metabolic fate have been elucidated through in vitro studies.

Metabolism

This compound is a secondary metabolite of sumatriptan. Its formation and subsequent breakdown are part of a complex metabolic pathway primarily involving cytochrome P450 (CYP) enzymes and monoamine oxidase A (MAO-A).

Recent in vitro research has shed light on the specific enzymes involved in the metabolism of sumatriptan and its derivatives. nih.gov Sumatriptan can undergo N-demethylation to form N-desmethyl sumatriptan, which is then further demethylated to produce this compound (also referred to as N,N-didesmethyl sumatriptan). nih.gov

The key enzymes identified in the conversion of N-desmethyl sumatriptan to this compound are CYP1A2 and CYP2D6. nih.gov In vitro experiments using human recombinant enzymes have demonstrated that these specific CYP isoforms are responsible for this metabolic step. nih.gov

Once formed, this compound is a substrate for monoamine oxidase A (MAO-A). nih.gov In fact, in vitro studies have shown that N,N-didesmethyl sumatriptan is more readily metabolized by MAO-A compared to the parent compound, sumatriptan, and the intermediate metabolite, N-desmethyl sumatriptan. nih.govnih.gov After one hour of incubation with MAO-A, approximately 85% of N,N-didesmethyl sumatriptan was degraded, compared to about 50% of N-desmethyl sumatriptan and only about 25% of sumatriptan. nih.gov This suggests that the demethylation process makes the resulting metabolites better substrates for MAO-A. nih.gov The product of this MAO-A-mediated metabolism is the corresponding aldehyde. nih.gov

Detailed Research Findings

An important study investigating the metabolism of sumatriptan provided detailed in vitro data on the stability and conversion of its metabolites. nih.gov The findings from this study are summarized in the table below, highlighting the role of different enzymes in the metabolism of sumatriptan and its demethylated derivatives.

CompoundEnzymeIncubation Time (min)Remaining Compound (%)Notes
SumatriptanMAO-A15>90Sumatriptan is a poor substrate for MAO-A. nih.gov
SumatriptanMAO-A60~75
N-desmethyl sumatriptanMAO-A15~80N-desmethyl sumatriptan is more readily metabolized by MAO-A than sumatriptan. nih.gov
N-desmethyl sumatriptanMAO-A60~50
This compound MAO-A15~70This compound is the most readily metabolized by MAO-A among the three compounds. nih.gov
This compound MAO-A60~15
SumatriptanCYP1A260Slight degradationConverted to N-desmethyl sumatriptan and traces of This compound . nih.gov
SumatriptanCYP2C1960Slight degradationConverted to N-desmethyl sumatriptan. nih.gov
SumatriptanCYP2D660Slight degradationConverted to N-desmethyl sumatriptan and traces of This compound . nih.gov
N-desmethyl sumatriptanCYP1A260Significant degradationConverted to This compound . nih.gov
N-desmethyl sumatriptanCYP2D660Significant degradationConverted to This compound . nih.gov

Table 1: In Vitro Metabolism of Sumatriptan and its Demethylated Metabolites

Absorption, Distribution, and Excretion

There is a notable lack of specific data in the scientific literature concerning the absorption, distribution, and excretion of this compound as an independent compound. Toxicokinetic studies have primarily focused on the parent drug, sumatriptan. Following oral administration, sumatriptan itself has low bioavailability (around 14-15%) due to incomplete absorption and significant presystemic metabolism. researchgate.netnih.gov The metabolites of sumatriptan, including the indole (B1671886) acetic acid analogue, are primarily excreted in the urine. drugbank.comresearchgate.net It is presumed that this compound, as a minor metabolite, follows a similar excretion pathway, but specific studies to confirm this are not publicly available.

Information regarding the protein binding and volume of distribution for this compound is also not available. For the parent compound, sumatriptan, plasma protein binding is low (14-21%). drugbank.com

Clinical and Translational Relevance of Didesmethyl Sumatriptan Research

Contribution to Understanding Sumatriptan (B127528) Pharmacodynamics

Recent research has revisited the metabolism of sumatriptan, suggesting that while monoamine oxidase A (MAO-A) is the primary enzyme involved, cytochrome P450 (CYP) enzymes also play a role. nih.gov Specifically, CYP1A2, CYP2C19, and CYP2D6 can convert sumatriptan to N-desmethyl sumatriptan, which is then further metabolized to didesmethyl sumatriptan by CYP1A2 and CYP2D6. nih.gov

Influence on Drug-Drug Interactions

The metabolism of sumatriptan, including the pathway that produces this compound, is a key consideration in potential drug-drug interactions. The primary enzyme responsible for sumatriptan metabolism is Monoamine Oxidase A (MAO-A). fda.govnih.gov

Key Interactions:

MAO-A Inhibitors: Co-administration of sumatriptan with MAO-A inhibitors is contraindicated. fda.govdrugs.comsinglecare.com These inhibitors block the primary metabolic pathway of sumatriptan, leading to significantly increased plasma concentrations of the drug. drugs.comgoodrx.com This can heighten the risk of adverse effects, including vasospastic reactions. drugs.com A waiting period of at least two weeks is recommended between discontinuing an MAOI and starting sumatriptan. goodrx.com

CYP Enzyme Inhibitors: Emerging research indicates that CYP enzymes (CYP1A2, CYP2C19, and CYP2D6) are also involved in the metabolism of sumatriptan to its desmethyl derivatives. nih.gov Therefore, concurrent use of drugs that inhibit these CYP enzymes could potentially increase sumatriptan plasma levels, although the clinical significance of this is still being evaluated. nih.gov

Serotonergic Drugs: Combining sumatriptan with other serotonergic agents, such as selective serotonin (B10506) reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), can increase the risk of serotonin syndrome. geneesmiddeleninformatiebank.nl

Ergot-Containing Medications: The concurrent use of sumatriptan and ergot-containing drugs is not recommended due to the potential for additive vasoconstrictive effects. singlecare.comamericanmigrainefoundation.org

Other Triptans: Taking sumatriptan within 24 hours of another triptan is also advised against to avoid excessive vasoconstriction. singlecare.com

Table of Drug Interactions:

Implications for Therapeutic Drug Monitoring and Personalized Medicine

The variability in sumatriptan metabolism, which includes the formation of this compound, has implications for therapeutic drug monitoring (TDM) and the move towards personalized medicine. While routine TDM for sumatriptan is not standard practice, understanding its metabolic pathways can help explain inter-individual differences in efficacy and tolerability.

The pharmacokinetics of triptans can vary significantly among individuals, which may be due to genetic variations in metabolizing enzymes like MAO-A and CYP450s, as well as differences in drug transporters. nih.gov For instance, genetic polymorphisms in these enzymes could lead to individuals being "poor," "intermediate," or "extensive" metabolizers, which would directly impact the plasma concentrations of sumatriptan and its metabolites.

Personalized medicine aims to tailor drug therapy to the individual patient. In the context of sumatriptan, this could involve:

Genotyping: Identifying a patient's metabolizer status for MAO-A and relevant CYP enzymes could help predict their response to sumatriptan and their risk of adverse effects.

Dose Adjustment: Based on their genetic profile, patients might require different doses to achieve a therapeutic effect while minimizing risks.

Although not yet a routine clinical tool, research into the pharmacogenomics of sumatriptan metabolism holds promise for optimizing treatment and improving patient outcomes.

Consideration in Special Populations (e.g., Hepatic Impairment)

The liver is the primary site of sumatriptan metabolism. drugs.com Therefore, patients with hepatic impairment require special consideration.

In individuals with mild to moderate hepatic impairment, the presystemic clearance of orally administered sumatriptan is reduced. geneesmiddeleninformatiebank.nl This leads to a significant increase in its bioavailability and plasma concentrations. fda.govgeneesmiddeleninformatiebank.nl Studies have shown that in patients with mild to moderate liver impairment, the plasma exposure to oral sumatriptan can nearly double. geneesmiddeleninformatiebank.nl Consequently, a lower dose of oral sumatriptan is often recommended for this patient group. nih.govhres.ca

Conversely, after subcutaneous administration, the pharmacokinetics of sumatriptan are not significantly altered in patients with mild to moderate hepatic impairment. geneesmiddeleninformatiebank.nldrugs.com This is because this route of administration bypasses the first-pass metabolism in the liver.

The use of sumatriptan is contraindicated in patients with severe hepatic impairment due to the substantially increased risk of adverse effects. nih.govdrugs.comrxlist.com

Pharmacokinetic Changes in Hepatic Impairment (Oral Administration):

Table of Mentioned Compounds:

Compound Name
This compound
Sumatriptan
N-desmethyl sumatriptan
Zolmitriptan
Isocarboxazid
Phenelzine
Tranylcypromine
Ergotamine
Dihydroergotamine
Rizatriptan
Fluoxetine
Sertraline
Venlafaxine
Serotonin
N-desmethyl zolmitriptan
Moclobemide
Almotriptan
Frovatriptan
Naratriptan
Eletriptan
Naproxen
Isocarboxazid
Phenelzine
Tranylcypromine
Ergotamine
Dihydroergotamine
Rizatriptan
Fluoxetine
Sertraline

Future Directions in Didesmethyl Sumatriptan Research

Further Elucidation of Less-Characterized Metabolic Pathways

The biotransformation of sumatriptan (B127528) is complex, involving multiple enzymatic systems. While the primary metabolic route via monoamine oxidase A (MAO-A) to form the inactive indole (B1671886) acetic acid analogue is well-established, other pathways contributing to the formation of didesmethyl sumatriptan are less understood. nih.govnih.govhres.cadrugbank.com

Recent in vitro studies utilizing recombinant human enzymes have begun to shed light on these alternative routes. It has been demonstrated that cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2C19, and CYP2D6, can metabolize sumatriptan to N-desmethyl sumatriptan. nih.govnih.gov This intermediate is subsequently demethylated further by CYP1A2 and CYP2D6 to yield this compound. nih.govnih.gov Both N-desmethyl and N,N-didesmethyl derivatives are also substrates for MAO-A, which converts them into their corresponding acetaldehyde (B116499) derivatives. nih.govnih.gov

Future research should focus on quantifying the relative contributions of the MAO-A and CYP-mediated pathways to this compound formation in human populations. This is particularly important given the known genetic polymorphisms in CYP enzymes, which could lead to significant inter-individual variability in metabolite levels. acs.org Furthermore, the existence of other minor, unidentified metabolites suggests that other enzymatic processes may be involved, warranting further investigation. hres.ca Studies exploring the role of the gut microbiome in sumatriptan metabolism could also reveal novel biotransformation pathways, as has been seen with other drugs. mdpi.com

Table 1: Key Enzymes in the Metabolism of Sumatriptan and its Demethylated Metabolites
CompoundMetabolic ReactionEnzymes InvolvedResulting Product
SumatriptanOxidative DeaminationMonoamine Oxidase A (MAO-A)Indole Acetic Acid Analogue (major pathway)
SumatriptanN-demethylationCYP1A2, CYP2C19, CYP2D6N-desmethyl sumatriptan
N-desmethyl sumatriptanN-demethylationCYP1A2, CYP2D6This compound
This compoundOxidative DeaminationMonoamine Oxidase A (MAO-A)Corresponding acetaldehyde derivative

Comprehensive Assessment of Pharmacological Activity Spectrum

The pharmacological activity of sumatriptan is attributed to its agonist effects at serotonin (B10506) 5-HT1B and 5-HT1D receptors. wikipedia.orgclevelandclinic.org However, the pharmacological profile of this compound remains largely uncharacterized. The major indole acetic acid metabolite is known to be inactive at 5-HT1 and 5-HT2 receptors, but this does not preclude activity for other metabolites. hres.cahres.ca For instance, the N-desmethyl metabolite of the related triptan, zolmitriptan, is known to be pharmacologically active. drugbank.com

A critical future direction is the comprehensive assessment of the pharmacological activity of purified this compound. This research should involve a battery of in vitro receptor binding and functional assays to determine its affinity and efficacy at not only the primary 5-HT1B/1D targets but also across a wide range of other receptor subtypes (e.g., other 5-HT receptors) and off-target proteins. medlink.com Understanding whether this metabolite retains, loses, or gains agonist or antagonist activity is essential for building a complete picture of sumatriptan's mechanism of action and for explaining inter-individual differences in treatment response.

Advanced Toxicological Profiling and Risk Assessment

The safety profile of any drug is intrinsically linked to the toxicity of its metabolites. While sumatriptan itself carries warnings regarding cardiovascular events, the toxicological profile of this compound is not well-defined. wikipedia.orghres.cadrugs.com Preliminary in silico and in vitro biotransformation studies have suggested that certain metabolites of sumatriptan could potentially be more toxic than the parent compound. mdpi.comresearchgate.net

Future research must employ advanced toxicological profiling methods to rigorously assess the risks associated with this compound. This goes beyond simple cytotoxicity assays and should include investigations into its potential to:

Form reactive metabolites that can covalently bind to cellular macromolecules like proteins and DNA. numberanalytics.com

Induce oxidative stress within cells. numberanalytics.com

Exhibit genotoxicity or mutagenicity.

Cause specific organ toxicity (e.g., hepatotoxicity, cardiotoxicity) using advanced in vitro models.

A thorough risk assessment will require integrating these hazard identification data with pharmacokinetic data to understand whether the concentrations of this compound achieved in humans pose a tangible toxicological threat. nih.gov

Integration with Systems Pharmacology and Omics Approaches

Modern drug research increasingly utilizes systems-level approaches to understand complex biological interactions. Systems pharmacology and "omics" technologies (transcriptomics, metabolomics) offer powerful tools to investigate the effects of this compound. nih.govnews-medical.net

Recent multi-omic studies on patients treated with triptans have already provided insights into the molecular mechanisms of treatment, identifying changes in metabolites like glutamine and correlations with genes involved in cAMP regulation (GNAI1, VIPR2). nih.govresearchgate.net Future studies should be designed to specifically investigate the contribution of this compound to these systemic effects. By correlating the concentration of this specific metabolite with global changes in gene expression (transcriptomics) and other small molecules (metabolomics), researchers can:

Identify novel biological pathways modulated by the metabolite.

Discover potential biomarkers of high exposure or specific effects.

Develop systems pharmacology models that simulate the integrated impact of both sumatriptan and this compound on the body's networks. nih.gov

This integrated approach can help to elucidate the metabolite's role in both the therapeutic effect and potential adverse reactions of sumatriptan. nih.govresearchgate.net

Table 2: Proposed Future Research Strategies for this compound
Research AreaObjectiveMethodologiesPotential Impact
Metabolic PathwaysQuantify CYP vs. MAO-A contributions.Human liver microsome studies, recombinant enzyme assays, clinical pharmacokinetic studies with genotyping.Personalized medicine based on metabolic phenotype.
PharmacologyDetermine receptor binding and functional activity profile.In vitro receptor panels, cell-based functional assays.Full understanding of sumatriptan's overall mechanism and side effects.
ToxicologyAssess potential for reactive metabolite formation and organ toxicity.Covalent binding assays, oxidative stress and genotoxicity tests, 3D cell culture models.Improved safety assessment and risk management.
Systems BiologyMap the metabolite's impact on biological networks.Metabolomics, transcriptomics, computational systems pharmacology modeling.Identification of new biomarkers and therapeutic/adverse pathways.
Research ToolsEnable robust and reproducible research.Chemical synthesis of pure standards, development of validated LC-MS/MS methods, creation of advanced in vitro models.Provision of essential tools for all areas of metabolite research.

Development of Novel Research Tools and Methodologies

Progress in understanding this compound is contingent upon the development of specialized research tools and methods. A foundational requirement is the availability of a pure, well-characterized analytical standard of this compound, which requires robust methods for its chemical synthesis. researchgate.net

Furthermore, advanced analytical techniques are essential for its detection and quantification in complex biological samples. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods exist for sumatriptan, new or refined methods specifically validated for this compound are needed. nih.govnih.gov The use of high-resolution mass spectrometry (HRMS) could facilitate the discovery and structural elucidation of this and other unknown metabolites. acs.org

Finally, the development and application of more sophisticated in vitro models, such as 3D liver spheroids or multi-organ-on-a-chip platforms, will provide more physiologically relevant systems for studying the metabolism and potential toxicity of this compound compared to traditional cell line or microsome-based assays. researchgate.net Coupling these experimental tools with advanced computational and in silico prediction platforms will accelerate the characterization of this metabolite and its role in the clinical pharmacology of sumatriptan. acs.org

Q & A

Q. What protocols ensure ethical rigor in human trials involving this compound?

  • Methodological Answer : Adhere to ICH-GCP guidelines for informed consent and adverse event reporting. Include diverse participant cohorts to assess sex- and ethnicity-specific responses. Publish trial protocols on registries (e.g., ClinicalTrials.gov ) to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.